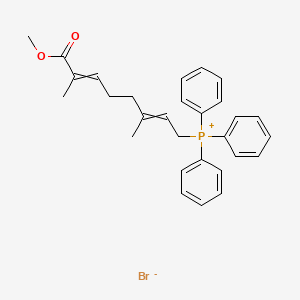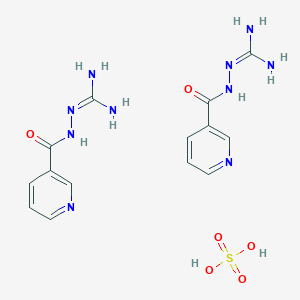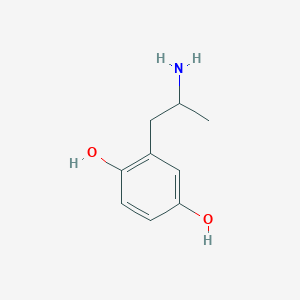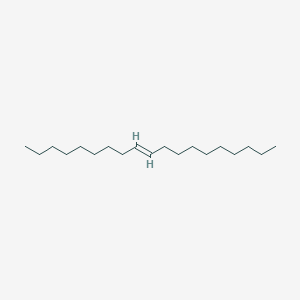
9-Nonadecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Nonadecene is an organic compound with the molecular formula C19H38. It is a long-chain hydrocarbon with a double bond located at the ninth carbon atom, making it an unsaturated alkene. This compound is known for its presence in various natural sources and its applications in different fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Nonadecene can be synthesized through various methods, including the catalytic hydrogenation of nonadec-9-yne or the dehydrohalogenation of 9-bromononadecane. These reactions typically require specific catalysts and conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation. This method allows for the large-scale production of the compound, which is essential for its various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Nonadecene undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrogenation of this compound can yield nonadecane, a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 9-bromononadecane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Halogenation typically involves reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Nonadecanol, nonadecanal, and nonadecanoic acid.
Reduction: Nonadecane.
Substitution: 9-Bromononadecane and other halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Nonadecene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: The compound is studied for its role in the pheromonal communication of certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Nonadecene varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. For example, in insects, it acts as a pheromone, triggering specific behavioral responses.
Vergleich Mit ähnlichen Verbindungen
Nonadecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Octadecene: An unsaturated hydrocarbon with one less carbon atom.
9-Eicosene: An unsaturated hydrocarbon with one more carbon atom.
Uniqueness: 9-Nonadecene’s unique structure, with a double bond at the ninth carbon, gives it distinct chemical properties and reactivity compared to its saturated and unsaturated counterparts. This makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
31035-07-1 |
|---|---|
Molekularformel |
C19H38 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
(E)-nonadec-9-ene |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18H2,1-2H3/b19-17+ |
InChI-Schlüssel |
UTPZTNSPDTWUBY-HTXNQAPBSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
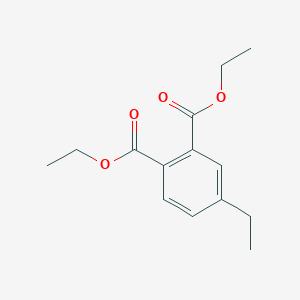
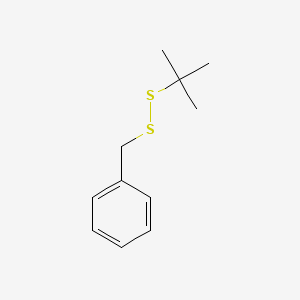
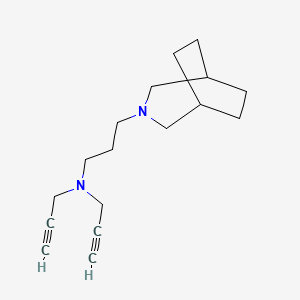
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
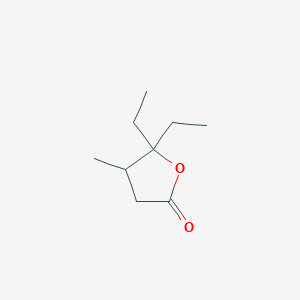
![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
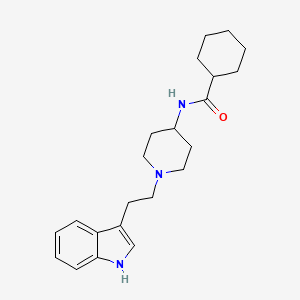
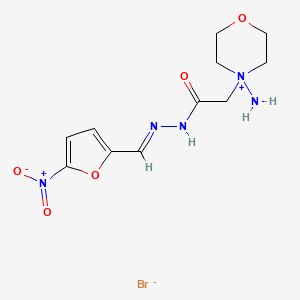
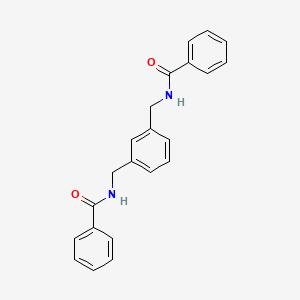
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
